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Introduction to LSD1 and the Inhibitor LSD1-IN-38
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent

monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl

groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9

(H3K9me1/2).[1] By modulating histone methylation, LSD1 influences chromatin structure and

gene expression, thereby impacting various cellular processes, including differentiation,

proliferation, and development. Dysregulation of LSD1 activity has been implicated in

numerous cancers, making it an attractive therapeutic target.[2]

LSD1-IN-38, also identified as NCD38, is a novel small molecule inhibitor of LSD1.[3] It has

demonstrated anti-leukemic effects by inducing myeloid differentiation and hindering oncogenic

programs in leukemia cells.[3] Notably, NCD38 has been shown to elevate H3K27ac levels on

enhancers of target genes and activate super-enhancers, leading to the de-repression of

hematopoietic regulators.[3][4] This document provides detailed protocols for various

techniques to measure the target engagement of LSD1-IN-38, enabling researchers to assess

its biochemical potency, cellular activity, and downstream effects on chromatin.
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The following tables summarize the available quantitative data for LSD1-IN-38 (NCD38) and

provide a template for organizing experimental results.

Table 1: Biochemical Potency of LSD1-IN-38

Assay Type Inhibitor Target IC50 Notes

Cell Viability
LSD1-IN-38

(NCD38)

Ovarian Cancer

Cells
~3 µM

This value

reflects the effect

on cell

proliferation, not

direct enzyme

inhibition.

Biochemical

(e.g., HTRF)

LSD1-IN-38

(NCD38)

Recombinant

LSD1

Data not

available

It is

recommended to

determine the

direct enzymatic

IC50.

Table 2: Cellular Target Engagement of LSD1-IN-38
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Assay Type Inhibitor Cell Line
EC50 /
Readout

Notes

Cellular Thermal

Shift Assay

(CETSA)

LSD1-IN-38

(NCD38)
Relevant cell line

Data not

available

CETSA can

provide direct

evidence of

target binding in

a cellular

context.

Western Blot

(Histone Marks)

LSD1-IN-38

(NCD38)
Leukemia Cells

Increased

H3K27ac

NCD38 has been

shown to elevate

H3K27ac levels

at specific gene

enhancers.[4]

Increased

H3K4me2/H3K9

me2

Direct inhibition

of LSD1 is

expected to

increase these

marks.

Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway

Nucleus
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Experimental Protocols
Biochemical Assay for LSD1 Inhibition (Fluorescence-
based)
This protocol is adapted from commercially available LSD1 inhibitor screening kits and can be

used to determine the in vitro IC50 of LSD1-IN-38.[4][5]

Materials:

Recombinant human LSD1 enzyme

LSD1 substrate (e.g., di-methylated histone H3K4 peptide)

LSD1 Assay Buffer
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Horseradish Peroxidase (HRP)

Fluorometric Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

LSD1-IN-38 (NCD38) dissolved in DMSO

96-well black microplate

Fluorescence microplate reader (excitation 530-540 nm, emission 585-595 nm)

Procedure:

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

Dilute LSD1-IN-38 to various concentrations in Assay Buffer. The final DMSO concentration

should be kept below 1%.

Assay Setup:

Inhibitor Wells: To each well, add 120 µl of Assay Buffer, 20 µl of LSD1 enzyme, 20 µl of

HRP, 10 µl of Fluorometric Substrate, and 10 µl of the diluted LSD1-IN-38.

100% Initial Activity Wells: Add 120 µl of Assay Buffer, 20 µl of LSD1, 20 µl of HRP, 10 µl

of Fluorometric Substrate, and 10 µl of solvent (DMSO).

Background Wells: Add 140 µl of Assay Buffer, 20 µl of LSD1, 20 µl of HRP, 10 µl of

Fluorometric Substrate, and 10 µl of solvent.

Reaction Initiation: Initiate the reactions by adding 20 µl of the LSD1 substrate to all wells

except the background wells.

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

Measurement: Read the fluorescence using a microplate reader at the specified

wavelengths.

Data Analysis: Subtract the background fluorescence from all readings. Calculate the

percent inhibition for each concentration of LSD1-IN-38 relative to the 100% initial activity
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control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data

to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular

environment.[6][7][8][9] This protocol provides a general framework for performing CETSA with

LSD1-IN-38.

Materials:

Cells expressing LSD1 (e.g., a relevant cancer cell line)

LSD1-IN-38 (NCD38)

Phosphate-buffered saline (PBS) with protease inhibitors

PCR tubes or 96-well PCR plate

Thermal cycler

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

Centrifuge

SDS-PAGE and Western blot reagents

Anti-LSD1 antibody

Procedure:

Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either vehicle (DMSO)

or a desired concentration of LSD1-IN-38 for a specified time (e.g., 1-2 hours) at 37°C.

Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the

cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to
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70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3

minutes.

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen

and thawing at 25°C) or sonication.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20

minutes at 4°C to pellet the precipitated proteins.

Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein

concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE

and Western blotting using an anti-LSD1 antibody.

Data Analysis: Quantify the band intensities for LSD1 at each temperature for both vehicle-

and LSD1-IN-38-treated samples. Plot the relative amount of soluble LSD1 as a function of

temperature. A shift in the melting curve to a higher temperature in the presence of LSD1-IN-
38 indicates target engagement and stabilization.

Western Blot for Histone Methylation Marks
This protocol allows for the assessment of changes in global levels of LSD1-specific histone

marks following treatment with LSD1-IN-38.

Materials:

Cells treated with vehicle or LSD1-IN-38

Histone extraction buffer

SDS-PAGE and Western blot reagents

Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total Histone H3 (as a loading

control)

HRP-conjugated secondary antibody

Chemiluminescent substrate
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Procedure:

Cell Treatment: Treat cells with various concentrations of LSD1-IN-38 for a defined period

(e.g., 24-72 hours).

Histone Extraction: Harvest the cells and extract histones using a histone extraction protocol

or a commercial kit.

Western Blot: Separate the histone extracts by SDS-PAGE and transfer to a PVDF

membrane.

Antibody Incubation: Block the membrane and incubate with primary antibodies against

H3K4me2, H3K9me2, and total H3 overnight at 4°C.

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated

secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging

system.

Data Analysis: Quantify the band intensities for H3K4me2 and H3K9me2 and normalize to

the total H3 signal. Compare the levels of these marks in LSD1-IN-38-treated samples to the

vehicle-treated control.[10][11][12][13]

Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where LSD1 is bound and to assess how this

binding is affected by LSD1-IN-38. It can also be used to analyze changes in histone marks at

specific gene loci.[14][15][16]

Materials:

Cells treated with vehicle or LSD1-IN-38

Formaldehyde (for cross-linking)

Glycine

Cell lysis and nuclear lysis buffers
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Sonicator

ChIP-grade anti-LSD1 antibody or anti-H3K4me2/H3K9me2 antibodies

Protein A/G magnetic beads

Wash buffers with increasing stringency

Elution buffer

Proteinase K

Reagents for DNA purification

qPCR reagents and primers for target gene promoters

Procedure:

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the

reaction with glycine.

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to

fragments of 200-1000 bp using sonication.

Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin

with the specific antibody (e.g., anti-LSD1) overnight at 4°C.

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-

chromatin complexes.

Washes: Wash the beads with a series of buffers to remove non-specifically bound

chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by heating in the presence of high salt.

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for

known or putative LSD1 target genes. For genome-wide analysis, the purified DNA can be

used to prepare a library for next-generation sequencing (ChIP-seq).

Data Analysis: For qPCR, calculate the enrichment of target DNA in the immunoprecipitated

sample relative to an input control. For ChIP-seq, the sequencing reads are mapped to the

genome to identify regions of enrichment. Compare the results from LSD1-IN-38-treated and

vehicle-treated cells to identify changes in LSD1 binding or histone methylation at specific

genomic loci.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. iris.uniroma1.it [iris.uniroma1.it]

2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in
Oncology - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. A novel LSD1 inhibitor NCD38 ameliorates MDS-related leukemia with complex karyotype
by attenuating leukemia programs via activating super-enhancers - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer
Nature Experiments [experiments.springernature.com]

7. researchgate.net [researchgate.net]

8. A cellular thermal shift assay for detecting amino acid sites involved in drug target
engagement - PMC [pmc.ncbi.nlm.nih.gov]

9. oncotarget.com [oncotarget.com]

10. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late
Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15583431?utm_src=pdf-body
https://www.benchchem.com/product/b15583431?utm_src=pdf-custom-synthesis
https://iris.uniroma1.it/retrieve/6674a269-ae73-4735-9f1c-d943e097ed38/Noce_LSD1-inhibitors_2023.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://www.mdpi.com/1420-3049/23/12/3194
https://pubmed.ncbi.nlm.nih.gov/28210006/
https://pubmed.ncbi.nlm.nih.gov/28210006/
https://pubmed.ncbi.nlm.nih.gov/28210006/
https://www.researchgate.net/figure/Summary-of-compound-performance-A-LSD1-IC-50-values-obtained-with-the-HTRF-assay-B_fig3_356180329
https://experiments.springernature.com/articles/10.1038/nprot.2014.138
https://experiments.springernature.com/articles/10.1038/nprot.2014.138
https://www.researchgate.net/publication/320091478_A_High-Throughput_Dose-Response_Cellular_Thermal_Shift_Assay_for_Rapid_Screening_of_Drug_Target_Engagement_in_Living_Cells_Exemplified_Using_SMYD3_and_IDO1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9168144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9168144/
https://www.oncotarget.com/article/24035/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6910084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6910084/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-
Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

12. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with
Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

13. encodeproject.org [encodeproject.org]

14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples
- PMC [pmc.ncbi.nlm.nih.gov]

15. ora.ox.ac.uk [ora.ox.ac.uk]

16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

To cite this document: BenchChem. [Application Notes and Protocols for Measuring LSD1-
IN-38 Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583431#techniques-for-measuring-lsd1-in-38-
target-engagement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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